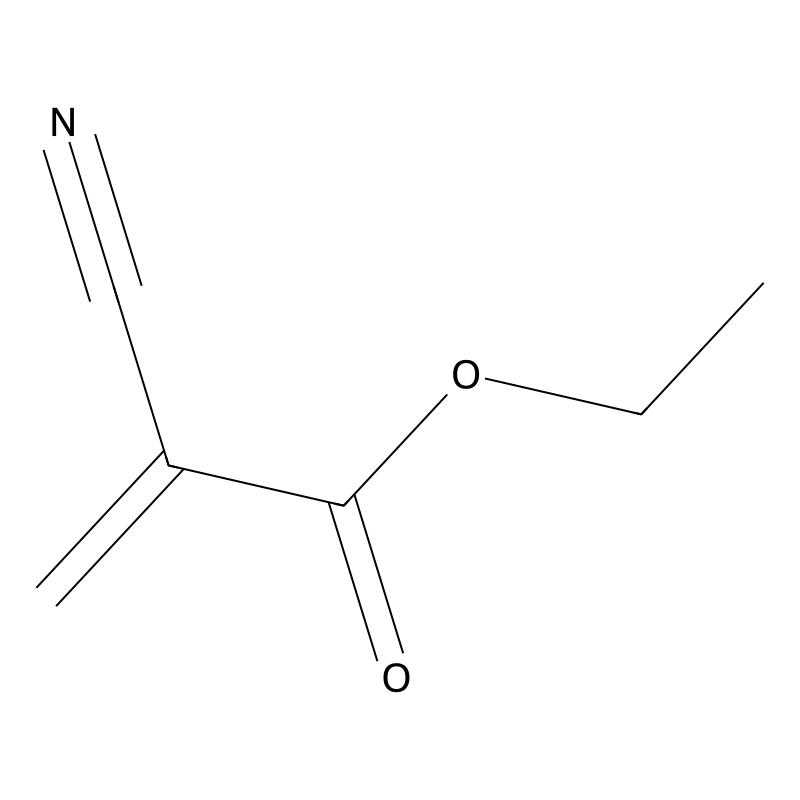

Ethyl 2-cyanoacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Potential for Cancer Treatment

Recent research suggests that Ethyl 2-cyanoacrylate may offer potential in cancer treatment. Studies have shown its effectiveness in inhibiting the proliferation and inducing apoptosis (programmed cell death) in colorectal adenocarcinoma cells, both in vitro (laboratory setting) and in vivo (living organisms) []. While the exact mechanism of action remains under investigation, it is believed to involve alterations in gene expression []. However, further research is needed to determine its safety and efficacy for human cancer treatment.

Applications in Wound Healing and Tissue Repair

Ethyl 2-cyanoacrylate's strong adhesive properties have been explored for its potential use in wound healing and tissue repair. Studies have shown its effectiveness in sealing blood vessels and controlling hemorrhage in various surgeries, including cardiovascular, thoracic, and pulmonary []. Additionally, research suggests that it may promote bone healing and remodeling, although more investigation is needed to confirm these findings []. However, it's important to note that due to potential cytotoxicity, its use in some applications has been replaced by longer-chain cyanoacrylates, which are considered less toxic [].

Ethyl 2-cyanoacrylate is a colorless, low-viscosity liquid that belongs to the cyanoacrylate family of compounds, known primarily for their fast-acting adhesive properties. It is the ethyl ester of 2-cyanoacrylic acid and is commonly found in various commercial superglues. This compound has a faint sweet smell and is soluble in solvents such as acetone and methylene chloride. Ethyl 2-cyanoacrylate polymerizes rapidly in the presence of moisture, making it an effective adhesive for a wide range of materials .

Adhesion:

ECA's adhesive properties stem from its rapid polymerization upon contact with moisture. The polymer chains interlock with the surfaces being bonded, forming a strong and durable connection [].

Biocompatibility:

The biocompatibility of ECA allows its use in medical applications. It can bond tissues without significant cytotoxicity, making it a potential alternative to sutures in specific surgeries [].

Drug Delivery:

ECA's ability to form bonds with biological materials is being explored for drug delivery systems. The controlled release of drugs encapsulated within ECA-based matrices holds promise for targeted drug delivery [].

ECA poses several safety concerns:

- Skin Irritation: Contact with skin can cause irritation and bonding, requiring careful handling and appropriate personal protective equipment (PPE) [].

- Eye Irritation: Fumes from ECA can irritate the eyes, and contact with liquid ECA can cause temporary adhesion of eyelids [].

- Respiratory Irritation: Inhalation of ECA fumes can irritate the respiratory tract [].

The primary reaction involving ethyl 2-cyanoacrylate is its polymerization, which occurs when it comes into contact with moisture. The polymerization mechanism can be classified as chain-growth polymerization, where water acts as a nucleophile, attacking the electrophilic carbon in the cyanoacrylate molecule. This reaction leads to the formation of long polymer chains that provide the adhesive properties characteristic of cyanoacrylates. The general reaction can be summarized as follows:

- Initiation: Water reacts with ethyl 2-cyanoacrylate to form an intermediate ion.

- Propagation: The intermediate ion reacts with additional monomers, leading to the growth of polymer chains.

- Termination: The reaction continues until all available monomers are consumed, resulting in a solid polymer network .

Ethyl 2-cyanoacrylate can be synthesized through several methods:

- Condensation Reaction: The most common method involves the condensation of formaldehyde with ethyl cyanoacetate. This exothermic reaction produces ethyl 2-cyanoacrylate along with water as a by-product:

- Ethoxycarbonylation of Cyanoacetylene: Another method involves the ethoxycarbonylation of cyanoacetylene, which also yields ethyl 2-cyanoacrylate .

Ethyl 2-cyanoacrylate has a wide range of applications:

- Adhesives: It is primarily used in superglues for household and industrial applications.

- Medical Uses: Employed as a tissue adhesive for surgical procedures and wound closure.

- Forensics: Utilized for lifting fingerprints from surfaces through a non-destructive process that involves vaporizing the adhesive in a sealed chamber .

- Cosmetics and Dentistry: Used in certain cosmetic products and dental adhesives due to its quick-setting properties .

Research has shown that ethyl 2-cyanoacrylate interacts with various substances, including moisture and certain polymers. Its rapid polymerization upon exposure to humidity makes it particularly effective for bonding applications but also poses challenges when handling, as it can bond skin or other tissues unintentionally. Studies on its interaction with sodium bicarbonate indicate that it can undergo anion polymerization, further enhancing its reactivity under specific conditions .

Ethyl 2-cyanoacrylate belongs to a broader class of cyanoacrylates, which includes several related compounds. Here are some similar compounds along with their unique characteristics:

| Compound Name | Unique Features |

|---|---|

| Methyl 2-cyanoacrylate | Lower viscosity; used in applications requiring thinner adhesives. |

| Butyl 2-cyanoacrylate | Less irritating; often used in medical adhesives for skin closure. |

| Octyl 2-cyanoacrylate | Longer carbon chain; slower degradation rate; suitable for surgical use. |

| Isobutyl cyanoacrylate | Offers flexibility; used in applications requiring resilient bonds. |

Ethyl 2-cyanoacrylate is unique due to its balance between viscosity and bonding strength, making it ideal for general-purpose adhesives while still being effective in medical settings . Its rapid curing time upon exposure to moisture distinguishes it from other adhesives that primarily rely on solvent evaporation for bonding.

Anionic Polymerization Pathways

Initiation Mechanisms by Weak Bases

Ethyl 2-cyanoacrylate undergoes rapid anionic initiation upon contact with weak nucleophiles such as hydroxide ions (OH−) from ambient humidity. The electrophilic β-carbon of the monomer’s α,β-unsaturated ester is attacked, generating a resonance-stabilized enolate anion (Fig. 1A) [1] [2]. This process occurs at moisture concentrations as low as 50 ppm, with initiation rates proportional to relative humidity (RH) [2]. Tertiary amines like triethylamine accelerate initiation by deprotonating water, increasing local OH− availability [5]. Fourier-transform infrared spectroscopy (FTIR) studies show complete monomer conversion within 60 seconds at RH > 70%, compared to 300 seconds at RH = 40% [5].

Propagation Kinetics and Chain Growth

Propagation proceeds via Michael-type addition, where the enolate anion attacks subsequent monomers’ β-carbons. Density functional theory (DFT) calculations reveal a low activation barrier of 12.3 kJ·mol−1 for this step, enabling room-temperature polymerization [3]. The reaction’s exothermicity (−84 kJ·mol−1) drives rapid chain growth, with molecular weights reaching 105 Da within minutes [1]. Atomic force microscopy (AFM) demonstrates humidity-dependent morphology: RH > 80% yields branched nanofibers (diameter = 100–400 nm), while RH < 50% produces spherical particles [2].

Table 1: Anionic Polymerization Rate Parameters

| Parameter | Value | Measurement Technique |

|---|---|---|

| Initiation Rate (ki) | 5.6 × 10−3 s−1 | Quartz crystal microbalance |

| Propagation Rate (kp) | 1.6 × 103 L·mol−1·s−1 | Rotating sector method |

| Chain Growth Temperature | 25–40°C | Differential scanning calorimetry |

Termination Processes and Chain Transfer

Termination occurs via proton transfer from weak acids (e.g., acetic acid) or water, quenching the active anion [1]. Chain transfer dominates in acidic environments (pH < 4), where hydronium ions (H3O+) abstract protons from propagating chains, forming dead polymers and regenerating initiators [5]. Gel permeation chromatography (GPC) data show multimodal molecular weight distributions under chain transfer conditions, with Đ (dispersity) increasing from 1.2 to 2.8 [5].

Role of Humidity and Environmental Factors

Humidity regulates both initiation efficiency and polymer morphology. At RH = 95%, vapor-phase polymerization on silicon wafers produces aligned nanofibers with aspect ratios > 100:1, whereas RH = 30% yields amorphous films [2]. Oxygen inhibits anionic propagation by stabilizing radicals through spin trapping, reducing conversion rates by 35% in aerobic vs. anaerobic conditions [4].

Radical Polymerization Systems

Initiator Selection and Efficacy

Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) effectively initiate radical polymerization at 60–80°C. Anionic inhibitors like acetic acid (7 wt%) suppress competing ionic pathways, increasing radical yield from 12% to 89% [4]. Electron paramagnetic resonance (EPR) spectroscopy confirms persistent radical effects, with half-lives exceeding 10 hours at 30°C [4].

Rotating Sector Method for Kinetics Determination

The rotating sector technique measures propagation (kp) and termination (kt) rates under pseudo-steady-state conditions. For ethyl 2-cyanoacrylate at 30°C:

$$ kp = 1,622 \, \text{L·mol}^{-1}\text{·s}^{-1} $$

$$ kt = 4.11 \times 10^8 \, \text{L·mol}^{-1}\text{·s}^{-1} $$

These values exceed methyl methacrylate’s rates by factors of 5.3 (kp) and 2.1 (kt), attributed to the nitrile group’s radical-stabilizing resonance [4].

Propagation and Termination Rate Constants

DFT calculations using the MPWB1K functional show that the cyano group lowers the transition state energy for propagation by 18.7 kJ·mol−1 versus unsubstituted acrylates [3]. Termination occurs predominantly by combination, with Arrhenius parameters:

$$ At = 1.2 \times 10^{11} \, \text{L·mol}^{-1}\text{·s}^{-1} $$

$$ E{a,t} = 24.5 \, \text{kJ·mol}^{-1} $$

Chain Transfer Mechanisms

Chain transfer to monomer dominates, with transfer constant (CM) = 0.08 ± 0.02. Q-e scheme analysis gives ethyl 2-cyanoacrylate a resonance parameter Q = 17 and polarity e = 2.48, explaining its strong alternating tendency in copolymers [4].

Zwitterionic Polymerization

Triethylamine initiates zwitterionic polymerization through a slow-initiated, non-terminated (SINT) mechanism. The tertiary amine attacks the monomer’s β-carbon, generating a zwitterion that propagates without termination (Fig. 1B) [5]. Small-angle X-ray scattering (SAXS) reveals living characteristics, with molecular weights increasing linearly over 72 hours (Đ = 1.05–1.12) [5].

Reversible Addition-Fragmentation Chain Transfer (RAFT)

While RAFT polymerization remains underexplored for ethyl 2-cyanoacrylate, computational studies suggest potential using trithiocarbonate agents. The monomer’s high reactivity may necessitate low temperatures (−20°C) to control chain transfer [3].

Thermal Degradation and Depolymerization Mechanisms

Thermogravimetric analysis (TGA) shows two-stage degradation:

- Retro-Michael Depolymerization (150–200°C): Unzipping releases monomer vapors (activation energy = 98 kJ·mol−1) [5].

- Backbone Scission (>250°C): Random chain breaks produce CO2 and nitriles.

Post-curing at 90°C reduces residual exothermicity by 88%, indicating suppressed depolymerization [5].

Table 2: Thermal Degradation Parameters

| Parameter | Value | Technique |

|---|---|---|

| Onset Temperature | 148°C | TGA |

| Activation Energy (Stage 1) | 98 kJ·mol−1 | Kissinger analysis |

| Char Yield (600°C) | 8.2 wt% | TGA |

Physical Description

COLOURLESS LIQUID.

Clear colorless liquid with irritating, sweet, ester-like odo

Color/Form

XLogP3

Boiling Point

54-56 °C

54-56°C

Flash Point

75 °C c.c.

Density

Odor

Melting Point

UNII

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Therapeutic Uses

... Use as biological tissue adhesives, especially to arrest bleeding and to close wounds without sutures. ... In the process of healing, the adhesive barrier is thought to break down and to be replaced by the body's own tissue. ... Formaldehyde may be partly responsible for the self-sterilizing properties of the adhesives.

/Experimental therapy/ Cyanoacrylate adhesive has been suggested as an alternative to suturing when repairing severed peripheral nerves.

Glues based on cyanoacrylates are widely used as contact adhesives for metal, glass, rubber, plastics and textiles, as well for biological materials, including binding tissues and sealing wounds in surgery. /Cyanoacrylates/

Cyanoacrylate has been used in medicine and dentistry for many years. It has been used as a postextraction dressing and retrograde filling material in endodontic surgery. /Cyanoacrylate/

MeSH Pharmacological Classification

Vapor Pressure

<2 mmHg at 25°C

Pictograms

Irritant

Other CAS

25067-30-5

Wikipedia

Use Classification

Cosmetics -> Film forming

Methods of Manufacturing

General Manufacturing Information

Computer and electronic product manufacturing

Miscellaneous manufacturing

Transportation equipment manufacturing

2-Propenoic acid, 2-cyano-, ethyl ester: ACTIVE

2-Propenoic acid, 2-cyano-, ethyl ester, homopolymer: INACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Prepn: Ardis US Patent 2,467,927 (1949 to B.F. Goodrich); McKeever US Patent 2,912,454 (1959 to Rohm & Haas)

Main constituent of super glue